3-Phenyl-5-(trifluoromethyl)pyrazolidine
Description
Table 1: Structural Properties of 3-Phenyl-5-(trifluoromethyl)pyrazolidine
| Property | Value/Description |
|---|---|
| Molecular formula | C~10~H~11~F~3~N~2~ |
| Molecular weight | 216.20 g/mol |
| Hybridization | sp³ at nitrogen centers |
| Ring saturation | Fully saturated (no double bonds) |
| Substituent positions | Phenyl (C~6~H~5~) at C3, -CF~3~ at C5 |
Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy. For example, the ^1^H NMR spectrum would show distinct signals for the phenyl protons (δ 7.2–7.5 ppm) and the -CF~3~ group’s deshielding effects on adjacent protons. Mass spectrometry would confirm the molecular ion peak at m/z 216. X-ray crystallography, while not directly available for this compound, has been used to resolve analogous pyrazolidine derivatives, revealing chair-like conformations stabilized by intramolecular hydrogen bonds.
Historical Development of Pyrazolidine Derivatives
Pyrazolidines emerged in the mid-20th century as hydrogenated analogs of pyrazoles, offering enhanced stability and distinct reactivity. Early syntheses focused on cyclocondensation of hydrazines with 1,3-diketones, but advances in catalysis later enabled regioselective substitutions. The introduction of electron-withdrawing groups like -CF~3~ marked a turning point in the 1980s, driven by demand for agrochemicals and pharmaceuticals.
Key Milestones:
- 1950s : First reports of pyrazolidine synthesis via hydrazine and β-ketoesters.
- 1990s : Development of trifluoromethylation techniques using CF~3~X reagents (X = I, Br), enabling direct functionalization of heterocycles.
- 2010s–Present : Application of pyrazolidines in asymmetric catalysis and drug discovery, leveraging their hydrogen-bonding capabilities.
While 3-phenyl-5-(trifluoromethyl)pyrazolidine itself has not been a focal point of major studies, its structural relatives—particularly pyrazole derivatives—have demonstrated antimicrobial, antitumor, and kinase-inhibitory activities. For instance, 3-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid (CAS 93618-30-5) exhibited potent EGFR inhibition in cancer cells, highlighting the therapeutic potential of trifluoromethylated heterocycles.
Role of Trifluoromethyl and Phenyl Substituents in Heterocyclic Chemistry
The trifluoromethyl (-CF~3~) and phenyl (-C~6~H~5~) groups impart critical electronic and steric effects to heterocycles, influencing reactivity, solubility, and bioactivity.
Trifluoromethyl Group:
- Electronic Effects : The -CF~3~ group is strongly electron-withdrawing (-I effect), polarizing adjacent bonds and stabilizing negative charges. This enhances metabolic stability and resistance to oxidative degradation.
- Steric Influence : The bulky -CF~3~ group restricts rotational freedom, favoring specific conformations in protein-binding pockets.
- Applications : In pyrazolidines, -CF~3~ improves lipophilicity (log P ~2.1), facilitating membrane permeability in drug candidates.
Phenyl Group:
Table 2: Comparative Effects of Substituents in Pyrazolidine Derivatives
| Substituent | Electronic Contribution | Bioactivity Impact |
|---|---|---|
| -CF~3~ | Strong -I effect | Enhanced metabolic stability |
| -C~6~H~5~ | π-π stacking | Improved target affinity |
In hybrid structures like 3-phenyl-5-(trifluoromethyl)pyrazolidine, these groups synergize to create compounds with balanced solubility and potency. For example, in pyrrolo[2,3-d]pyrimidines, analogous -CF~3~ and phenyl motifs conferred subnanomolar kinase inhibition by stabilizing DFG-out conformations.
Properties
Molecular Formula |
C10H11F3N2 |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
3-phenyl-5-(trifluoromethyl)pyrazolidine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-5,8-9,14-15H,6H2 |
InChI Key |
RCSYRBXMCSAUKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
β-CF₃-1,3-enynes serve as versatile substrates due to their dual electrophilic and nucleophilic sites. The trifluoromethyl group at the β-position stabilizes intermediates through electron-withdrawing effects, facilitating regioselective cyclization. When reacted with acetyl hydrazine, the enyne undergoes a [3+2] cycloaddition, followed by proton transfer and ring closure to form 1,4,5-trisubstituted pyrazolidines.
Key steps :
Optimization of Reaction Conditions
- Solvent : Dichloromethane (DCM) is preferred for its ability to stabilize reactive intermediates.
- Acid catalyst : Strong acids (e.g., trifluoroacetic acid) suppress des-CF₃ side reactions.
- Temperature : Reactions proceed at 90°C for 8–12 hours to ensure complete conversion.
Representative example :
Reacting phenyl-substituted β-CF₃-1,3-enyne with acetyl hydrazine in DCM at 90°C yields 3-phenyl-5-(trifluoromethyl)pyrazolidine in 72% isolated yield.
Reductive Amination of Pyrazole Aldehyde Intermediates
An alternative route involves reductive amination of pyrazole aldehyde precursors. This method, adapted from antimicrobial pyrazole syntheses, introduces the trifluoromethyl group early in the synthesis.
Synthesis of Pyrazole Aldehyde Intermediate
3,5-Bis(trifluoromethyl)acetophenone is condensed with 4-hydrazinobenzoic acid in anhydrous ethanol under reflux to form a hydrazone intermediate. Treatment with the Vilsmeier-Haack reagent (POCl₃/DMF) yields the pyrazole aldehyde:
$$
\text{3,5-Bis(trifluoromethyl)acetophenone} + \text{4-hydrazinobenzoic acid} \xrightarrow{\text{EtOH, reflux}} \text{Hydrazone} \xrightarrow{\text{POCl₃/DMF}} \text{Pyrazole aldehyde}
$$
Reductive Amination with Anilines
The pyrazole aldehyde undergoes reductive amination with substituted anilines using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. This step introduces the phenyl group at position 3 of the pyrazolidine:
$$
\text{Pyrazole aldehyde} + \text{Aniline} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{3-Phenyl-5-(trifluoromethyl)pyrazolidine}
$$
Yield : 65–78% (dependent on aniline substituents).
Cyclization of Trifluoromethylated Chalcones
Chalcones bearing trifluoromethyl groups can be cyclized with hydrazines to form pyrazolidines. While less common, this method offers flexibility in introducing aromatic substituents.
Chalcone Synthesis
5-(3-Trifluoromethylphenylazo)salicylaldehyde is condensed with acetophenone derivatives to form chalcones. These α,β-unsaturated ketones serve as precursors for cyclization:
$$
\text{Salicylaldehyde derivative} + \text{Acetophenone} \xrightarrow{\text{NaOH, EtOH}} \text{Chalcone}
$$
Hydrazine Cyclization
Heating the chalcone with hydrazine hydrate in ethanol induces cyclization. The reaction proceeds via conjugate addition of hydrazine, followed by ring closure to yield the pyrazolidine:
$$
\text{Chalcone} + \text{Hydrazine hydrate} \xrightarrow{\Delta, \text{EtOH}} \text{3-Phenyl-5-(trifluoromethyl)pyrazolidine}
$$
Limitation : Moderate yields (50–60%) due to competing formation of pyrazoline byproducts.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(trifluoromethyl)pyrazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.
Reduction: Reduction reactions can convert the pyrazolidine ring to pyrazolidines with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pyrazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolidinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Properties
One of the most significant applications of 3-Phenyl-5-(trifluoromethyl)pyrazolidine is its antimicrobial activity. Recent studies have shown that derivatives of this compound exhibit potent growth inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study reported minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL for certain derivatives, indicating strong antibacterial properties .
The trifluoromethyl group enhances the pharmacodynamics and pharmacokinetics of the compounds, making them suitable candidates for developing new antibiotics to combat drug-resistant infections .
Anti-inflammatory and Analgesic Effects
Research has indicated that pyrazolidine derivatives can also possess anti-inflammatory and analgesic activities. Compounds containing the trifluoromethyl moiety have been synthesized to explore their potential in treating inflammatory conditions. Some derivatives showed promising results in reducing inflammation and pain in preclinical models, suggesting their utility in therapeutic applications .
Antimicrobial Efficacy
A notable case study involved testing a series of pyrazolidine derivatives against MRSA strains. The study revealed that certain compounds were significantly more effective than traditional antibiotics like vancomycin and daptomycin, demonstrating their potential as novel antimicrobial agents .
Anti-inflammatory Research
In another investigation focused on anti-inflammatory activity, a series of novel pyrazole derivatives were synthesized incorporating benzofuran and trifluoromethyl groups. These compounds exhibited synergistic effects that enhanced their anti-inflammatory properties, showing promise for further development in clinical settings .
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(trifluoromethyl)pyrazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl group contributes to the compound’s binding affinity and specificity for certain receptors and enzymes .
Comparison with Similar Compounds
Structural and Electronic Effects
The substituents at positions 3 and 5 significantly influence the reactivity and biological activity of pyrazolidines. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, enhancing electrophilic reactivity and stabilizing negative charges. This contrasts with analogs bearing electron-donating groups (e.g., 4-ethylphenyl in IM-3), which may reduce oxidative stability .
- Steric Effects : Bulkier substituents (e.g., 4-isopropylphenyl in IM-7) can hinder molecular interactions, whereas the compact -CF₃ group balances steric and electronic effects .
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